molecular formula C18H17N3O3S B11772199 N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11772199
M. Wt: 355.4 g/mol
InChI Key: GKNYWEXEPYBYGV-UHFFFAOYSA-N
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Description

Product Overview N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound featuring the 1,3,4-oxadiazole pharmacophore, a scaffold recognized for its significant potential in anticancer research . This molecule has a molecular formula of C18H17N3O3S and a molecular weight of 355.411 g/mol . It is characterized by a multi-ring system, a thioether linkage, and a phenolic hydroxyl group, which contribute to its specific physicochemical properties, including a topological polar surface area (PSA) of 113.55 Ų and a calculated logP of 3.86 . Research Applications and Value The core 1,3,4-oxadiazole ring in this compound is a privileged structure in medicinal chemistry. Researchers are intensely investigating such derivatives for their diverse mechanisms of action against cancer cell proliferation . These compounds can act through the inhibition of key enzymes and proteins that are crucial for cancer cell survival and growth. Documented molecular targets for 1,3,4-oxadiazole conjugates include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . The presence of the 2-hydroxyphenyl substituent may further enhance binding interactions with these biological targets. Researchers value this compound for developing novel therapeutic agents and for studying the structure-activity relationships (SAR) that govern the efficacy of hybrid anticancer pharmacophores. Handling and Usage This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures. All in vitro and in vivo experimental protocols must comply with relevant institutional and governmental regulations.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O3S/c1-11-7-8-13(9-12(11)2)19-16(23)10-25-18-21-20-17(24-18)14-5-3-4-6-15(14)22/h3-9,22H,10H2,1-2H3,(H,19,23)

InChI Key

GKNYWEXEPYBYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O)C

Origin of Product

United States

Preparation Methods

Reaction Protocol

Reactants :

  • 3,4-Dimethylaniline (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Pyridine (1.5 equiv, as base and solvent)

Procedure :

  • 3,4-Dimethylaniline is dissolved in anhydrous pyridine under nitrogen atmosphere at 0–5°C.

  • Chloroacetyl chloride is added dropwise over 30 minutes, maintaining the temperature below 10°C to minimize side reactions.

  • The mixture is stirred at room temperature for 4–6 hours, with progress monitored by TLC (hexane:ethyl acetate, 7:3).

  • The reaction is quenched with ice-cold water, and the precipitate is filtered, washed with dilute HCl (5%), and recrystallized from ethanol to yield white crystalline 2-chloro-N-(3,4-dimethylphenyl)acetamide.

Yield : 82–85%
Characterization :

  • MP : 112–114°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.20 (s, 2H, -CH₂Cl), 2.25 (s, 3H, -CH₃), 2.20 (s, 3H, -CH₃).

Synthesis of 5-(2-Hydroxyphenyl)-1,3,4-Oxadiazole-2-Thiol

The oxadiazole-thiol component is synthesized via cyclization of a hydrazide intermediate.

Hydrazide Formation

Reactants :

  • Ethyl 2-(2-hydroxyphenoxy)acetate (1.0 equiv)

  • Hydrazine monohydrate (2.0 equiv)

Procedure :

  • Ethyl 2-(2-hydroxyphenoxy)acetate is refluxed with excess hydrazine monohydrate in ethanol for 5 hours.

  • The solvent is evaporated, and the residue is washed with cold water to yield 2-(2-hydroxyphenoxy)acetohydrazide as a white solid.

Yield : 78%
Characterization :

  • FT-IR (KBr) : 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).

Oxadiazole Cyclization

Reactants :

  • 2-(2-Hydroxyphenoxy)acetohydrazide (1.0 equiv)

  • Carbon disulfide (CS₂, 1.5 equiv)

  • Potassium hydroxide (KOH, 2.0 equiv)

Procedure :

  • The hydrazide is suspended in ethanol, and KOH is added followed by CS₂.

  • The mixture is refluxed for 6 hours, after which concentrated HCl is added to acidify (pH ≈ 2).

  • The precipitated 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol is filtered and recrystallized from ethanol.

Yield : 70–75%
Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.5 (C=S), 159.8 (C-O), 130.2–115.4 (Ar-C).

Thioether Coupling to Form the Target Compound

The final step involves nucleophilic substitution between the chloroacetamide and oxadiazole-thiol.

Reaction Conditions

Reactants :

  • 2-Chloro-N-(3,4-dimethylphenyl)acetamide (1.0 equiv)

  • 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Acetone (solvent)

Procedure :

  • The oxadiazole-thiol and K₂CO₃ are suspended in anhydrous acetone.

  • 2-Chloro-N-(3,4-dimethylphenyl)acetamide is added, and the mixture is stirred at 50°C for 5 hours.

  • Post-reaction, the solvent is evaporated, and the residue is dissolved in ethyl acetate.

  • The organic layer is washed with water, dried over Na₂SO₄, and purified via column chromatography (silica gel, hexane:ethyl acetate 4:1) to afford the title compound.

Yield : 65–70%
Characterization :

  • HRMS (ESI) : m/z calc. for C₁₉H₁₈N₃O₃S [M+H]⁺: 376.1024; found: 376.1028.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.25 (s, 1H, -OH), 8.15 (s, 1H, oxadiazole-H), 7.45–6.80 (m, 6H, Ar-H), 4.30 (s, 2H, -S-CH₂), 2.25 (s, 6H, -CH₃).

Optimization and Mechanistic Considerations

Solvent and Base Selection

  • Solvent : Acetone outperforms DMF or THF due to better solubility of intermediates and milder reaction conditions.

  • Base : K₂CO₃ provides optimal deprotonation of the thiol without promoting hydrolysis of the chloroacetamide.

Side Reactions and Mitigation

  • Oxidation of Thiol : Conduct reactions under nitrogen to prevent disulfide formation.

  • Incomplete Coupling : Excess oxadiazole-thiol (1.1 equiv) ensures full consumption of the chloroacetamide.

Analytical Data Summary

Intermediate/CompoundYield (%)Melting Point (°C)Key Spectral Data (¹H NMR)
2-Chloro-N-(3,4-dimethylphenyl)acetamide85112–114δ 4.20 (s, -CH₂Cl)
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol75189–191δ 10.30 (s, -OH)
Target Compound70205–207δ 4.30 (s, -S-CH₂), 10.25 (s, -OH)

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

  • Reduction: : Reduction of the oxadiazole ring or the thioether group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

  • Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Agriculture: : It has been investigated for its potential use as a pesticide or herbicide, owing to its ability to inhibit the growth of certain pests and weeds.

  • Materials Science: : The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application:

  • Biological Activity: : The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of certain biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis.

  • Pesticidal Activity: : The compound may act by disrupting the normal physiological processes of pests or weeds, leading to their death or growth inhibition.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs, emphasizing substituents, melting points, and molecular weights:

Compound Name Substituents (Oxadiazole) Acetamide Group Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound 2-hydroxyphenyl 3,4-dimethylphenyl Not reported ~369.44
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide 2-hydroxyphenyl p-tolyl Not reported 341.38
4c (N-(p-tolyl) derivative) 4-oxo-phthalazin-1-yl p-tolyl 265–267 Not reported
Compound 154 (Anticancer lead) 4-chlorophenyl 4-(p-tolyl)pyrimidinyl Not reported Not reported
2a (Indole-based oxadiazole) (1H-Indol-3-yl)methyl benzothiazol-2-yl 200.9–201.7 Not reported
5d (Bromobenzofuran analog) 5-bromobenzofuran-2-yl 4-fluorophenyl Not reported Not reported

Key Observations :

  • Substituent Effects: Hydroxyl Group (Target): Enhances solubility and hydrogen-bond interactions compared to halogenated (e.g., 4-chlorophenyl in Compound 154) or alkylated analogs .
  • Melting Points : Higher melting points (e.g., 265–267°C for 4c ) correlate with crystalline stability, whereas indole-based derivatives (e.g., 2a) exhibit moderate melting points (~200°C) due to structural flexibility .
Pharmacokinetic and Toxicity Considerations
  • Metabolic Stability : Hydroxyl groups (as in the target) are susceptible to glucuronidation, which may reduce bioavailability compared to halogenated analogs .

Biological Activity

N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. The structure incorporates a 1,3,4-oxadiazole moiety, known for its diverse biological effects. This article reviews the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H19N3O3SC_{19}H_{19}N_{3}O_{3}S with a molecular weight of approximately 373.44 g/mol. Its structural components include:

  • 3,4-Dimethylphenyl group : Known for enhancing lipophilicity and biological activity.
  • Oxadiazole ring : Associated with various pharmacological effects including anticancer and antimicrobial activities.
  • Thioacetamide linkage : Potentially contributing to the bioactivity through thiol interactions.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer potential. The mechanism often involves the inhibition of critical enzymes associated with cancer progression such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Telomerase

A study highlighted that oxadiazole derivatives can effectively inhibit telomerase activity, which is crucial for cancer cell immortality . The incorporation of the 2-hydroxyphenyl group in this compound may enhance its cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. These compounds have shown efficacy against a range of bacterial strains. The proposed mechanism includes:

  • Disruption of bacterial cell membranes.
  • Inhibition of bacterial enzyme systems.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

  • A derivative with a similar oxadiazole structure showed IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the phenyl rings in enhancing biological activity. For example:

SubstituentEffect on Activity
Hydroxyl (-OH)Increases cytotoxicity
Methyl (-CH₃)Enhances lipophilicity

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under acidic or oxidative conditions (e.g., using H₂SO₄ or I₂) .
  • Step 2: Thioether linkage formation between the oxadiazole and acetamide moieties using coupling reagents like K₂CO₃ in DMF or dichloromethane .
  • Optimization: Key variables include solvent polarity (DMF enhances nucleophilic substitution), temperature control (60–80°C for cyclization), and catalyst selection (e.g., triethylamine for acid scavenging) . Reaction progress is monitored via TLC or HPLC .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:
Characterization employs:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • IR Spectroscopy: Bands for C=O (~1670 cm⁻¹), S-C (~680 cm⁻¹), and O-H (~3400 cm⁻¹ for phenolic -OH) .

Basic: What standard assays evaluate its biological activity?

Answer:

  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition: Spectrophotometric assays (e.g., lipoxygenase inhibition at 234 nm) .

Advanced: How can mechanistic studies elucidate its interaction with biological targets?

Answer:

  • Molecular Docking: AutoDock/Vina to predict binding modes with enzymes (e.g., COX-2 or EGFR kinase) using PDB structures .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamics .
  • Western Blotting: Validates downstream pathway modulation (e.g., apoptosis markers like caspase-3) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance cytotoxicity) .
  • Dose-Response Curves: Ensure consistency in assay conditions (e.g., serum concentration, incubation time) .
  • Meta-Analysis: Cross-reference data from multiple studies (e.g., PubChem, peer-reviewed journals) to identify outliers .

Advanced: What computational methods support its drug development potential?

Answer:

  • ADMET Prediction: SwissADME or pkCSM to assess pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .
  • MD Simulations: GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
  • QSAR Modeling: Build predictive models using descriptors like logP and polar surface area .

Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

  • Substituent Variation: Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl ring to test electronic effects .
  • Biological Testing: Rank derivatives by IC₅₀ values and correlate with steric/electronic parameters (Hammett constants) .
  • Crystallography: Resolve X-ray structures of ligand-enzyme complexes to guide rational design .

Basic: What factors influence its stability during storage and experiments?

Answer:

  • pH Sensitivity: Degrades under strong acidic/basic conditions (avoid pH <3 or >10) .
  • Thermal Stability: Store at −20°C in amber vials to prevent thioether oxidation .
  • Light Exposure: UV light accelerates decomposition; use light-protected containers .

Advanced: How to ensure target selectivity in biological studies?

Answer:

  • Selectivity Screening: Profile activity against related enzymes (e.g., COX-1 vs. COX-2) .
  • CRISPR Knockout Models: Validate target dependency in cell lines lacking the putative target .
  • Off-Target Profiling: Use phosphoproteomics or transcriptomics to identify unintended pathways .

Basic: What cross-disciplinary applications exist beyond medicinal chemistry?

Answer:

  • Materials Science: As a ligand for metal-organic frameworks (MOFs) due to sulfur coordination sites .
  • Analytical Chemistry: Fluorescent probes leveraging the hydroxyphenyl group’s emissive properties .
  • Catalysis: Thioacetamide moiety as a catalyst in nucleophilic substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.